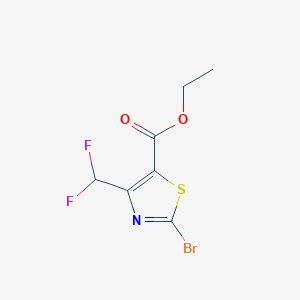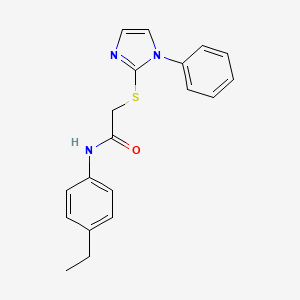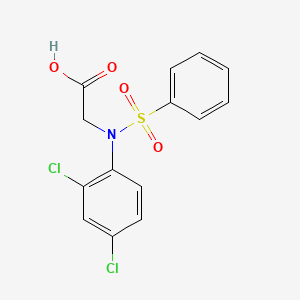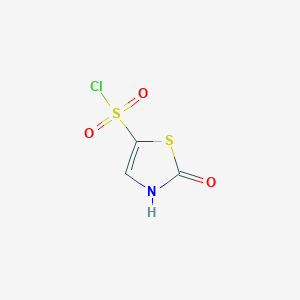
CCOC(=O)c1sc(Br)nc1C(F)F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “CCOC(=O)c1sc(Br)nc1C(F)F” is known as Ethyl 2-bromo-4-methylthiazole-5-carboxylate . It is a solid substance with an assay of 97% .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is represented by the SMILES string “this compound” and the InChI key "CFBIOWPDDZPIDP-UHFFFAOYSA-N" . The molecular weight of the compound is 250.11 .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a solid substance . Its melting point is between 65-69 °C .作用机制
The mode of action of such compounds typically involves interactions with these targets, leading to changes in cellular processes. For example, in the Suzuki–Miyaura cross-coupling reaction, a transition metal catalysed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
The biochemical pathways affected by these compounds can vary widely depending on the specific targets they interact with. These interactions can lead to downstream effects on various cellular processes .
The molecular and cellular effects of a compound’s action can also vary widely depending on its specific targets and mode of action. Without specific information on “ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate”, it’s difficult to provide detailed information on this aspect.
Finally, environmental factors can influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and carries out its functions .
实验室实验的优点和局限性
CCOC(=O)c1sc(Br)nc1C(F)F has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been shown to have therapeutic potential in various diseases. One limitation is that it has only been studied in animal models and in vitro studies, and its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects that could affect the interpretation of experimental results.
未来方向
There are several future directions for the study of CCOC(=O)c1sc(Br)nc1C(F)F. One direction is to further investigate its safety and efficacy in humans. Another direction is to study its potential therapeutic applications in other diseases, such as metabolic disorders and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the enzymes and pathways targeted by this compound. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
合成方法
CCOC(=O)c1sc(Br)nc1C(F)F is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including boron tribromide, sodium azide, and potassium tert-butoxide. The final compound is obtained through purification using column chromatography.
科学研究应用
CCOC(=O)c1sc(Br)nc1C(F)F has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
安全和危害
The compound is classified as dangerous with hazard statements H315, H317, H318, and H335 . This means it can cause skin irritation, skin sensitization, serious eye damage, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
属性
IUPAC Name |
ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJFTRKZGEZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)

![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)


![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)
![4-(dimethylsulfamoyl)-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636022.png)